4-[(3-Fluorophenyl)methyl]piperidine-4-carboxylic acid hydrochloride
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Overview
Description
4-[(3-Fluorophenyl)methyl]piperidine-4-carboxylic acid hydrochloride is a chemical compound with a molecular formula of C13H17ClFNO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Fluorophenyl)methyl]piperidine-4-carboxylic acid hydrochloride typically involves the reaction of 3-fluorobenzyl chloride with piperidine-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Fluorophenyl)methyl]piperidine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[(3-Fluorophenyl)methyl]piperidine-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(3-Fluorophenyl)methyl]piperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3-Chlorophenyl)methyl]piperidine-4-carboxylic acid hydrochloride
- 4-[(3-Bromophenyl)methyl]piperidine-4-carboxylic acid hydrochloride
- 4-[(3-Methylphenyl)methyl]piperidine-4-carboxylic acid hydrochloride
Uniqueness
4-[(3-Fluorophenyl)methyl]piperidine-4-carboxylic acid hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to specific targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H17ClFNO2 |
---|---|
Molecular Weight |
273.73 g/mol |
IUPAC Name |
4-[(3-fluorophenyl)methyl]piperidine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C13H16FNO2.ClH/c14-11-3-1-2-10(8-11)9-13(12(16)17)4-6-15-7-5-13;/h1-3,8,15H,4-7,9H2,(H,16,17);1H |
InChI Key |
NXAYWGHDQDJVIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(CC2=CC(=CC=C2)F)C(=O)O.Cl |
Origin of Product |
United States |
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